2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide” is a complex organic molecule that contains several distinct functional groups and structural features . It includes a biphenyl moiety, an indenyl moiety, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the biphenyl and indenyl moieties) and the polar amide group . The 3D structure may be influenced by the rotation around the single bonds and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present . The aromatic rings might undergo electrophilic aromatic substitution, while the amide group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings might contribute to its stability, while the polar amide group could enhance its solubility in polar solvents .
Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the biphenyl and indenyl groups, similar to "2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide", are often explored for their unique chemical properties and synthesis pathways. For instance, the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide derivatives, as investigated by Magadum and Yadav (2018), showcases the methodology for synthesizing compounds with potential medicinal applications, without focusing on drug use or side effects (Magadum & Yadav, 2018).
Potential Biological Activities
The structural motifs present in the compound of interest are often associated with biological activities. For example, Werbel et al. (1986) discussed the synthesis and antimalarial activity of compounds structurally related to biphenyl derivatives, highlighting their potential as antimalarial agents without delving into drug dosage or side effects (Werbel et al., 1986).
Analytical Methods
Analytical techniques are crucial for the characterization and quantification of complex organic compounds. Kanthale et al. (2020) developed a rapid chemometric reverse phase HPLC method for estimating compounds such as paracetamol and ibuprofen in bulk and tablet formulations. This type of analytical research provides essential tools for studying various organic compounds, including those with complex structures like "this compound", without directly addressing drug use (Kanthale et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(25-17-24(27)15-21-8-4-5-9-22(21)16-24)14-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-13,27H,14-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBWURKMRLMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.